molecular formula C11H14O3 B1349089 2,4-Diethoxybenzaldehyde CAS No. 22924-16-9

2,4-Diethoxybenzaldehyde

Cat. No.: B1349089
CAS No.: 22924-16-9
M. Wt: 194.23 g/mol
InChI Key: JGWAODQUCDFPGI-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

  • Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives like 2,4-Diethoxybenzaldehyde are explored as linkers in solid-phase organic synthesis. They are utilized in the formation of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides through reductive amination and subsequent derivatization (Swayze, 1997).
  • Synthesis of Phenolic Compounds : this compound is used in the synthesis of various phenolic compounds, which have applications in different industrial sectors including pharmaceuticals and agrochemicals (Jin et al., 2012).

Antimicrobial and Antimutagenic Activities

  • Antimicrobial and Antifungal Potency : Derivatives of this compound have shown significant antimicrobial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents (Harohally et al., 2017).
  • Antimutagenic Effects : Certain derivatives exhibit bio-antimutagenic effects, indicatingtheir potential in reducing mutation frequencies and thus could be relevant in cancer research and genetics (Watanabe et al., 1988).

Molecular Docking and Enzyme Inhibition Studies

  • Enzyme Inhibition Properties : this compound derivatives have been examined for their enzyme inhibition capabilities. This includes studies on carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in various physiological processes (Şahin et al., 2022).

Spectroscopy and Electrochemistry

  • Spectroscopic Analysis : Spectroscopic studies, including NMR, IR, and UV/Vis, of this compound derivatives provide insights into their molecular structure and electronic properties. These studies are essential in understanding the physicochemical characteristics of these compounds (Abbas et al., 2016).
  • Electrochemical Applications : The redox-active films derived from dihydroxybenzaldehydes, including this compound, show promising electrocatalytic activities, especially in NADH oxidation. This has implications for biosensor development (Pariente et al., 1996).

Properties

IUPAC Name

2,4-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWAODQUCDFPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342992
Record name 2,4-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22924-16-9
Record name 2,4-Diethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22924-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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